Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a compound that features a unique combination of functional groups, including a trimethylsilyl group, an ethoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate typically involves the reaction of 2-(trimethylsilyl)ethanol with imidazole derivatives. One common method includes the use of 2-(trimethylsilyl)ethoxymethyl chloride, which reacts with 1H-imidazole to form the desired product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and selective deprotection steps can be employed to ensure the desired functional groups are retained during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted imidazole derivatives.
Scientific Research Applications
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The imidazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in similar protecting group strategies and esterification reactions.
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole: A related compound with similar functional groups and reactivity.
Uniqueness
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is unique due to its combination of a trimethylsilyl group, an ethoxy group, and an imidazole ring, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
methyl 1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3Si/c1-15-11(14)10-12-5-6-13(10)9-16-7-8-17(2,3)4/h5-6H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYHSQJZWCSWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN1COCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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